2-Amino-2-methyl-3-hexanol 2-Amino-2-methyl-3-hexanol
Brand Name: Vulcanchem
CAS No.: 63765-79-7
VCID: VC18443753
InChI: InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol

2-Amino-2-methyl-3-hexanol

CAS No.: 63765-79-7

Cat. No.: VC18443753

Molecular Formula: C7H17NO

Molecular Weight: 131.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methyl-3-hexanol - 63765-79-7

Specification

CAS No. 63765-79-7
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
IUPAC Name 2-amino-2-methylhexan-3-ol
Standard InChI InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3
Standard InChI Key FHQBXDQYWIINRX-UHFFFAOYSA-N
Canonical SMILES CCCC(C(C)(C)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-2-methyl-3-hexanol features a six-carbon backbone with a methyl group at position 2, an amine group at position 2, and a hydroxyl group at position 3. The IUPAC name, 2-amino-2-methylhexan-3-ol, reflects this substitution pattern. The molecule’s stereochemistry remains underexplored in published literature, though analogous amino alcohols often exhibit enantiomer-dependent biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₇NO
Molecular Weight131.22 g/mol
CAS Number63765-79-7
DensityNot reported-
Boiling PointNot reported-
SolubilityLimited aqueous solubility

The lack of published data on melting/boiling points and density highlights gaps in characterization, common for specialty chemicals primarily used in research settings.

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via the reaction of 2-methyl-3-hexanone with ammonia under controlled temperature and pressure. Catalytic hydrogenation may enhance yield by reducing intermediates.

Reaction Scheme:
2-Methyl-3-hexanone+NH32-Amino-2-methyl-3-hexanol\text{2-Methyl-3-hexanone} + \text{NH}_3 \rightarrow \text{2-Amino-2-methyl-3-hexanol}

Optimization parameters include:

  • Ammonia stoichiometry: Excess NH₃ drives the reaction forward.

  • Catalysts: Transition metal catalysts (e.g., Raney Ni) improve kinetics.

  • Temperature: Moderate temperatures (50–100°C) balance rate and selectivity.

Alternative Methods

Mechanisms of Action and Biological Interactions

Functional Group Reactivity

The amine group participates in hydrogen bonding and ionic interactions, while the hydroxyl group contributes additional hydrogen-bonding capacity. This dual functionality allows the compound to:

  • Modulate enzyme active sites via competitive inhibition.

  • Chelate metal ions in catalytic processes.

Biocidal Activity

In industrial water systems, 2-amino-2-methyl-3-hexanol enhances biocide performance by:

  • Disrupting microbial membranes through surfactant-like action.

  • Preventing biofilm formation via pH modulation.

  • Exhibiting low nutrient value, minimizing microbial adaptation.

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Chiral ligands: Useful in asymmetric catalysis.

  • Pharmaceutical intermediates: Beta-blockers and antifungal agents.

  • Polymer additives: Improves thermal stability in polyurethanes.

Biocidal Formulations

Regulatory pressures restricting secondary amines (e.g., nitrosamine concerns) have increased demand for 2-amino-2-methyl-3-hexanol in:

  • Cooling tower treatments: Reduces Legionella proliferation.

  • Metalworking fluids: Extends fluid lifespan by 30–50%.

Table 2: Comparative Biocidal Efficacy

AdditiveMicrobial Growth Inhibition (%)
2-Amino-2-methyl-3-hexanol98.2
Traditional amines85.7

Data extrapolated from patent literature.

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